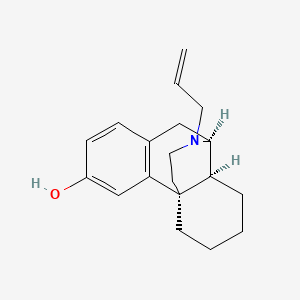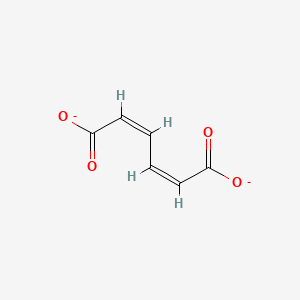
cis,cis-Muconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis,cis-muconate is a muconate that is the conjugate base of (2Z,4Z)-5-carboxypenta-2,4-dienoate. It has a role as a bacterial xenobiotic metabolite. It is a conjugate base of a (2Z,4Z)-5-carboxypenta-2,4-dienoate.
Aplicaciones Científicas De Investigación
Renewable Unsaturated Polyesters from Muconic Acid
Muconic acid, specifically cis,cis-muconic acid, is a bio-based unsaturated dicarboxylic acid that can be derived from sugars and lignin-derived aromatic compounds. Its alkene groups make it a valuable precursor for the direct synthesis of unsaturated polyester resins, such as poly(ethylene succinate) and poly(butylene succinate), through condensation polymerization. These polyesters exhibit increased glass transition temperatures and decreased melting and degradation temperatures, suggesting potential applications in sustainable materials development (Rorrer et al., 2016).
Biodegradation and Isomerization
cis,cis-Muconate is a key intermediate in the microbial degradation pathways of aromatic compounds, including chlorinated aromatics. Studies have shown that specific bacteria, such as Alcaligenes eutrophus, can metabolize compounds like 3,5-dichlorocatechol to 2,4-dichloro-cis,cis-muconate, highlighting its role in environmental bioremediation processes (Pieper et al., 1991).
Conversion to Adipic Acid for Nylon Production
cis,cis-Muconic acid can be catalytically converted to adipic acid, a significant precursor for nylon-6,6 synthesis. Research has demonstrated the feasibility of producing muconic acid in high yields using engineered strains of Pseudomonas putida and then converting it into high-purity adipic acid. This process represents a bio-based route to an important industrial chemical, reducing reliance on petroleum-derived products (Vardon et al., 2016).
Isomerization to Terephthalic Acid Analogues
The isomerization of cis,cis-muconate to trans,trans-muconate and its subsequent conversion to dimethyl terephthalate demonstrates the potential of muconic acid as a platform chemical for producing bio-based monomers. These processes are key steps in replacing petroleum-derived monomers with renewable alternatives for the production of polyesters and other polymers (Settle et al., 2018).
Propiedades
Nombre del producto |
cis,cis-Muconate |
|---|---|
Fórmula molecular |
C6H4O4-2 |
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
(2Z,4Z)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2- |
Clave InChI |
TXXHDPDFNKHHGW-CCAGOZQPSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C=C/C(=O)[O-] |
SMILES |
C(=CC(=O)[O-])C=CC(=O)[O-] |
SMILES canónico |
C(=CC(=O)[O-])C=CC(=O)[O-] |
Sinónimos |
cis,cis-muconate muconic acid muconic acid, (E,E)-isomer trans,trans-muconic acid trans-beta-hydromuconic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



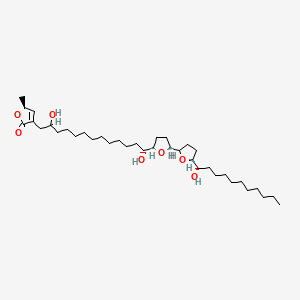
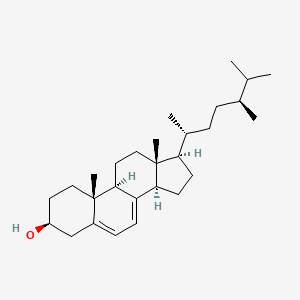

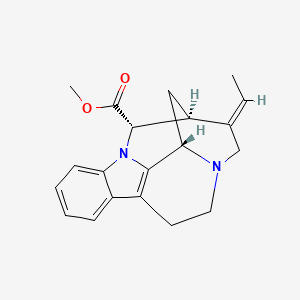
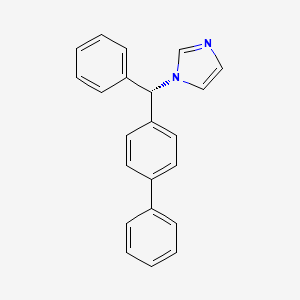
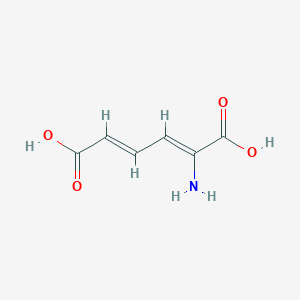
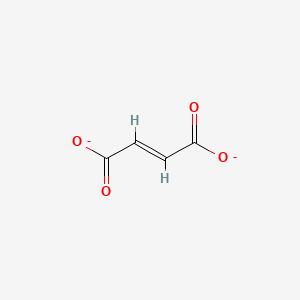
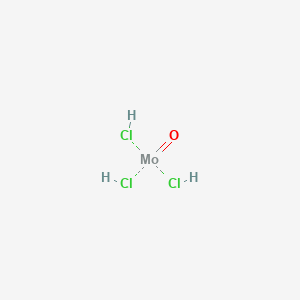
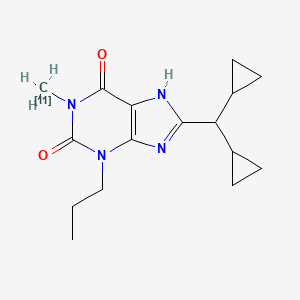
![(1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1241712.png)
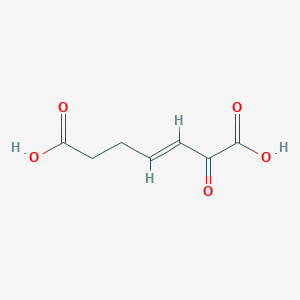
![2-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B1241720.png)
![4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol](/img/structure/B1241721.png)
